2-Bromo-4-methylanisole
Overview
Description
2-Bromo-4-methylanisole can be prepared via bromination of 4-methylanisole using poly(4-vinylpyridinium bromochromate).
Mechanism of Action
Target of Action
3-Bromo-4-methoxytoluene, also known as 2-Bromo-1-methoxy-4-methylbenzene or 2-Bromo-4-methylanisole, is a chemical compound that is often used in various chemical processes
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . In these reactions, the compound may interact with organoboron reagents under mild and functional group tolerant conditions .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The downstream effects of this pathway can lead to the formation of biaryl compounds, which are common motifs in organic chemistry and are often found in pharmaceuticals and organic materials .
Result of Action
It is known to be used as a starting material in the multi-step synthesis of sesquiterpene (±)-herbertenolide .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-methoxytoluene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under an inert atmosphere and in anhydrous conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methylanisole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a starting material in the multi-step synthesis of sesquiterpenes and other organic compounds . The compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in bromination and methylation processes. The nature of these interactions typically involves the formation of covalent bonds between the bromine atom of this compound and the active sites of the enzymes, leading to the formation of new chemical products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cell signaling pathways and gene expression. The compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. For example, this compound may inhibit or activate specific enzymes, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects may include alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and changes in gene expression. Threshold effects have been observed in studies, where specific dosages lead to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other chemical products. The compound can undergo bromination, methylation, and other chemical modifications, leading to the formation of new metabolites. These metabolic pathways can affect the overall metabolic flux within the cell, influencing the levels of key metabolites and the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and localization of this compound, influencing its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum, mitochondria, or other organelles, where it can interact with enzymes and proteins involved in various biochemical processes. These interactions can influence the overall cellular response to the compound .
Properties
IUPAC Name |
2-bromo-1-methoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPUIKWBNXTXOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066746 | |
Record name | 2-Bromo-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22002-45-5 | |
Record name | 2-Bromo-4-methylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22002-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-bromo-1-methoxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromo-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-methylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-4-METHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUX4EC3EUD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-Bromo-4-methylanisole?
A1: this compound serves as a versatile building block in organic synthesis. It's frequently employed in reactions utilizing its bromine substituent, such as:
- Aryne Formation: This compound can undergo lithium diisopropylamide (LDA) mediated reactions to generate aryne intermediates. These highly reactive intermediates can then react with various nucleophiles, offering a pathway for the synthesis of complex molecules [].
- Metal-catalyzed Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to form carbon-carbon bonds. This enables the introduction of diverse substituents onto the aromatic ring [].
Q2: Can this compound be used to synthesize natural products?
A2: Yes, this compound has proven valuable in the total synthesis of natural products. For example:
- (+/-)-herbertenolide: Researchers utilized this compound as a starting material in a seven-step synthesis of the sesquiterpene (+/-)-herbertenolide. Notably, a key step involved a stereospecific photodecarbonylation reaction of a crystalline ketone derivative, highlighting the compound's utility in controlling stereochemistry [].
- **Phenolic Sesquiterpene from Elvira biflora: ** this compound served as a key intermediate in the synthesis of a phenolic sesquiterpene, 2-(1',5'-dimethylhex-4'-enyl)-4-methylphenol, isolated from Elvira biflora. This synthesis confirmed the proposed structure of the natural product [].
Q3: Are there any reactions where this compound leads to unexpected products?
A: When reacted with hetarylacetonitriles under aryne-forming conditions, this compound can undergo a tandem addition-rearrangement pathway instead of the desired aryne arylation. This results in the formation of rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles instead of the anticipated aryne arylated products [].
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